![molecular formula C12H17N3 B1479888 1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098052-69-6](/img/structure/B1479888.png)
1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole is a type of 1H-imidazo[1,2-b]pyrazole . This scaffold has been used in the synthesis of an isostere of the indolyl drug pruvanserin . The substitution of the indole ring with a 1H-imidazo[1,2-b]pyrazole results in significantly improved solubility in aqueous media .
Synthesis Analysis
The 1H-imidazo[1,2-b]pyrazole scaffold can be selectively functionalized using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . These functionalization methods were used in the synthesis of an isostere of the indolyl drug pruvanserin .Chemical Reactions Analysis
The chemical reactions involving 1H-imidazo[1,2-b]pyrazole include a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases . These reactions are followed by trapping reactions with various electrophiles .Scientific Research Applications
Multicomponent Synthesis
The Groebke–Blackburn–Bienaymé (GBB) reaction is a multicomponent reaction that has been utilized to synthesize a variety of 1H-imidazo[1,2-b]pyrazoles . This method allows for the rapid construction of a diverse library of compounds, which can be used for high-throughput screening in drug discovery . The GBB reaction is particularly valuable for generating compounds with potential pharmacological activities.
Functionalization for Drug Development
Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been reported, which is crucial for creating derivatives with specific biological activities . This process involves regioselective magnesiations and zincations, followed by trapping reactions with various electrophiles, enabling the synthesis of compounds with enhanced properties for pharmaceutical applications.
Antimicrobial Activity
Imidazole derivatives, including those with the 1H-imidazo[1,2-b]pyrazole core, have shown a broad range of biological activities. They have been evaluated for their antimicrobial properties, which are essential in the fight against drug-resistant bacteria . The structural diversity of these compounds allows for the targeting of various microbial pathways.
Material Science Applications
The unique structure of 1H-imidazo[1,2-b]pyrazoles makes them suitable candidates for material science applications. Their potential as precursors for push–pull dyes and non-classical isosteres of indole has been explored, which could lead to the development of new materials with specific optical properties .
Anti-inflammatory and Anti-cancer Properties
Research has indicated that imidazo[1,2-b]pyrazole derivatives exhibit anti-inflammatory and anti-cancer activities. These compounds can be designed to interfere with specific cellular pathways, making them valuable for therapeutic research in chronic diseases and cancer .
Physicochemical Property Modification
The 1H-imidazo[1,2-b]pyrazole scaffold can be modified to improve its physicochemical properties, such as solubility and metabolic stability. This is particularly important for drug development, as it affects the bioavailability and efficacy of pharmaceutical compounds .
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include 1-cyclopentyl-6-ethyl-1h-imidazo[1,2-b]pyrazole, have been reported to interact with a wide range of therapeutic targets due to their broad range of chemical and biological properties .
Mode of Action
It’s known that imidazole derivatives can interact with diverse target therapeutic molecules with a wide range of binding interaction possibilities .
Biochemical Pathways
Imidazole derivatives are known to exhibit a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
1-cyclopentyl-6-ethylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-2-10-9-12-14(7-8-15(12)13-10)11-5-3-4-6-11/h7-9,11H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHNRVISMVEAJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=CN(C2=C1)C3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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